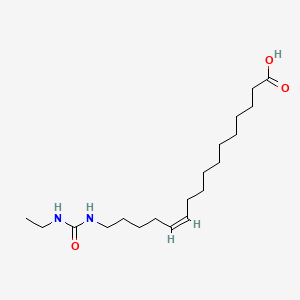
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target egfr-tk , which plays a crucial role in cell proliferation and survival.
Mode of Action
Compounds with similar structures have been found to inhibit egfr-tk . This inhibition likely occurs through competitive and reversible binding to the enzyme, preventing its normal function and leading to changes in cellular processes .
Biochemical Pathways
Inhibition of EGFR-TK can disrupt these pathways, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been found to have good physicochemical properties , which could impact their absorption, distribution, metabolism, and excretion (ADME). These properties can influence the bioavailability of the compound, affecting its ability to reach its target and exert its effects.
Result of Action
Given its potential target and mode of action, it may lead to decreased cell proliferation and increased cell death .
Action Environment
Factors such as ph can strongly influence the rate of reactions involving similar compounds . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
It is known that the benzylic position of the compound is activated towards free radical attack . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves free radical mechanisms .
Cellular Effects
It has been suggested that the compound may have antiproliferative effects against melanoma cell lines , indicating that it could influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound’s benzylic position is known to undergo free radical reactions, suggesting that it may exert its effects at the molecular level through such mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Acetamide Formation: The next step involves the introduction of the acetamide group. This can be done by reacting the benzyloxyphenyl compound with N,N-dimethylacetamide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of N,N-dimethylamine derivatives.
Substitution: Formation of nitro or halogenated benzyloxyphenyl derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-N,N-dimethylacetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Hydroxyphenyl)-N,N-dimethylacetamide: Contains a hydroxy group instead of a benzyloxy group.
2-(4-Chlorophenyl)-N,N-dimethylacetamide: Features a chloro group instead of a benzyloxy group.
Uniqueness: 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological membranes and molecular targets. This structural feature can also impact its reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGPYZLDKDFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657934 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919475-15-3 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(benzyloxy)phenyl]-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)


![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)
